molecular formula C16H16N2O3 B497014 4-(Acetylamino)phenyl methyl(phenyl)carbamate CAS No. 526190-35-2

4-(Acetylamino)phenyl methyl(phenyl)carbamate

Cat. No. B497014
CAS RN: 526190-35-2
M. Wt: 284.31g/mol
InChI Key: PYTILJIFLOKCPS-UHFFFAOYSA-N
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Description

“4-(Acetylamino)phenyl methyl(phenyl)carbamate” is an organic compound . It contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide .


Synthesis Analysis

The synthesis of carbamates, such as “this compound”, can be achieved through various methods. One efficient method involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by several types of bonds and functional groups. It contains a total of 41 bonds, including 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide .


Chemical Reactions Analysis

Carbamates, such as “this compound”, can undergo various chemical reactions. For instance, they can be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol . They can also be formed from chloroformates and amines .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 1,4-Dihydropyridines: 1,4-Dihydropyridines with a carbamate moiety were synthesized from hydroxyaldehydes and phenyl isocyanates, with subsequent reactions forming carbamates, demonstrating the compound's use in complex organic synthesis (Habibi, Zolfigol, & Safaee, 2013).
  • Transformation of Methyl [4-(oxoacetyl)phenyl]carbamate: This compound undergoes various condensations to form pyridazine-4-carboxylate and other derivatives, highlighting its versatility in chemical transformations (Velikorodov & Shustova, 2017).

Analytical Chemistry Applications

  • High-Performance Liquid Chromatography (HPLC): Methods involving HPLC have been developed for determining substances like ethyl N-phenyl carbamate, showcasing the compound's importance in analytical chemistry (Milchert & Paździoch, 1994).

Biochemical Studies

  • Inhibitory Effects on Cholinesterase: Electrochemical sensors were used to estimate the inhibitory effect of phenylcarbamates, including compounds similar to 4-(Acetylamino)phenyl methyl(phenyl)carbamate, on cholinesterase, relevant in biochemical and pharmacological research (Vorčáková, Štěpánková, Sedlák, & Vytras, 2015).

Organic Chemistry Applications

  • Synthesis of Novel Organic Compounds: The compound has been utilized in synthesizing various novel organic structures, indicating its utility in creating diverse organic molecules (Velikorodov, Shustova, Nosachev, 2017).

Pharmaceutical Research

  • Development of Carbamate Analogues: Carbamate analogues like Methyl N-(4'-(9-acridinylamino)-phenyl)carbamate hydrochloride have been developed for targeting topoisomerase II in cancer therapy, highlighting the compound's potential in pharmaceutical applications (Turnbull et al., 1999).

Biochemical Analysis

Biochemical Properties

4-(Acetylamino)phenyl methyl(phenyl)carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in peptide synthesis . The compound interacts with enzymes such as carbamoyltransferases, which facilitate the transfer of carbamoyl groups to amines, forming carbamates. These interactions are crucial for the synthesis of peptides and other complex biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit histone deacetylase (HDAC) enzymes, leading to increased acetylation levels of histone subtypes . This modification can alter gene expression and impact cellular metabolism, potentially leading to anti-tumorigenic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound can inhibit HDAC enzymes, which play a critical role in regulating gene expression by modifying histones . By inhibiting these enzymes, the compound can increase histone acetylation, leading to changes in gene expression and cellular function. Additionally, the compound’s carbamate group can form stable interactions with amines, further influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can maintain its stability under certain conditions, but it may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have observed that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-tumorigenic properties . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the appropriate dosage to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized through enzymatic hydrolysis, leading to the formation of metabolites such as 4-aminophenol . These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic efficacy and minimizing any potential side effects.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.

properties

IUPAC Name

(4-acetamidophenyl) N-methyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12(19)17-13-8-10-15(11-9-13)21-16(20)18(2)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTILJIFLOKCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)N(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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